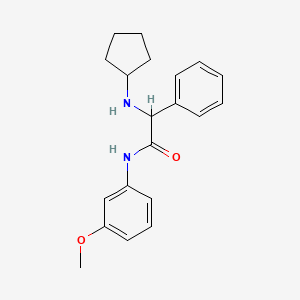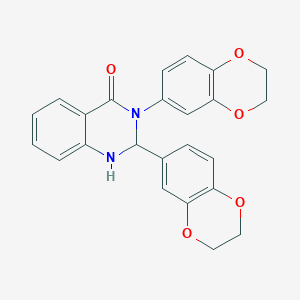![molecular formula C18H13ClN4O2 B10808968 1-(3-chlorobenzoyl)-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B10808968.png)
1-(3-chlorobenzoyl)-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorobenzoyl)-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine is a heterocyclic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrazoloquinoline core, makes it an interesting subject for research in medicinal chemistry.
準備方法
The synthesis of 1-(3-chlorobenzoyl)-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine typically involves multiple steps
-
Synthesis of Quinoline Core: : The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Von Miller, or Friedländer synthesis. These methods involve the cyclization of aniline derivatives with various aldehydes or ketones under acidic conditions .
-
Formation of Pyrazole Ring: : The pyrazole ring is introduced by reacting the quinoline derivative with hydrazine or its derivatives. This step often requires the use of a solvent such as ethanol or methanol and may involve heating under reflux conditions .
-
Functionalization: This can be achieved through acylation reactions using reagents like benzoyl chloride and methoxy-substituted benzoyl chlorides in the presence of a base such as pyridine .
化学反応の分析
1-(3-chlorobenzoyl)-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically occurs at the methoxy group, leading to the formation of a carboxylic acid derivative .
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carbonyl group, converting it to an alcohol .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chloro group. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide .
科学的研究の応用
-
Chemistry: : The compound serves as a building block for the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new synthetic methodologies .
-
Biology: : In biological research, the compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme mechanisms .
-
Medicine: : The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Studies have indicated its potential use as an anti-inflammatory, anticancer, and antimicrobial agent .
-
Industry: : In the industrial sector, the compound is used in the development of new materials with specific properties, such as improved thermal stability and enhanced mechanical strength .
作用機序
The mechanism of action of 1-(3-chlorobenzoyl)-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth.
類似化合物との比較
1-(3-chlorobenzoyl)-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine can be compared with other quinoline derivatives, such as:
-
Chloroquine: : A well-known antimalarial drug that also contains a quinoline core. Unlike this compound, chloroquine primarily targets the malaria parasite .
-
Camptothecin: : An anticancer agent that also features a quinoline structure. Camptothecin inhibits topoisomerase I, whereas this compound has a broader range of enzyme targets .
-
Quinoline-3-carbaldehyde: : A precursor in the synthesis of various quinoline derivatives. It shares structural similarities with this compound but lacks the pyrazole ring and specific functional groups .
特性
分子式 |
C18H13ClN4O2 |
|---|---|
分子量 |
352.8 g/mol |
IUPAC名 |
(3-amino-7-methoxypyrazolo[3,4-b]quinolin-1-yl)-(3-chlorophenyl)methanone |
InChI |
InChI=1S/C18H13ClN4O2/c1-25-13-6-5-10-8-14-16(20)22-23(17(14)21-15(10)9-13)18(24)11-3-2-4-12(19)7-11/h2-9H,1H3,(H2,20,22) |
InChIキー |
NVHXJRFHSKFCTN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=NC3=C(C=C2C=C1)C(=NN3C(=O)C4=CC(=CC=C4)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-methoxyphenyl)-4-[(1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy]butanamide](/img/structure/B10808888.png)


![5-benzyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B10808905.png)
![4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)butan-1-one](/img/structure/B10808916.png)

![5-Benzyl-2-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B10808923.png)
![[2-(1H-indol-3-yl)-2-oxoethyl] 2,3-dihydro-1,4-dioxine-5-carboxylate](/img/structure/B10808929.png)
![1-(3-Chlorophenyl)-4-(5-{[(2-methoxyphenyl)sulfonyl]methyl}-2-furoyl)piperazine](/img/structure/B10808930.png)
![[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl] 2,3-dihydro-1,4-dioxine-5-carboxylate](/img/structure/B10808934.png)
![4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B10808945.png)

![1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B10808956.png)
![1-(2-Methoxyphenyl)-4-(5-{[(2-methoxyphenyl)sulfonyl]methyl}-2-furoyl)piperazine](/img/structure/B10808960.png)
